2-Ethyl-[1,1'-biphenyl]-3-carboxamide
Description
2-Ethyl-[1,1'-biphenyl]-3-carboxamide is a biphenyl-derived carboxamide compound characterized by an ethyl substituent at the 2-position of the biphenyl scaffold.
Properties
CAS No. |
82617-42-3 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-ethyl-3-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-2-12-13(11-7-4-3-5-8-11)9-6-10-14(12)15(16)17/h3-10H,2H2,1H3,(H2,16,17) |
InChI Key |
HGXQAOFIHXUZKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among biphenyl carboxamides lie in substituent groups, which modulate electronic, steric, and solubility properties:
- Lipophilicity: The ethyl group (logP ~3.5 estimated) increases hydrophobicity compared to methyl or polar substituents (e.g., hydroxy, amino). This may enhance membrane permeability but reduce aqueous solubility.
Environmental and Pharmacokinetic Considerations
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